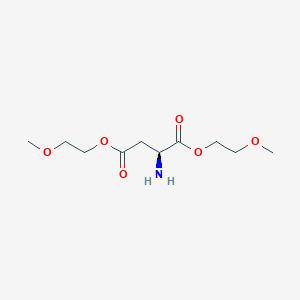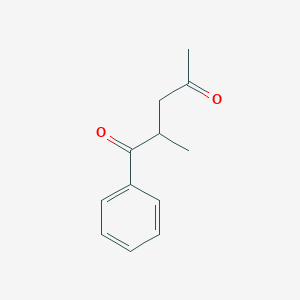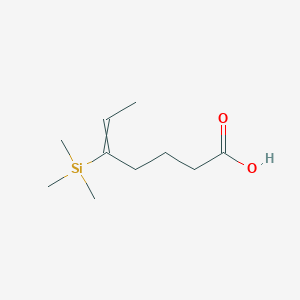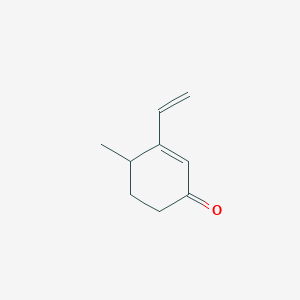
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
准备方法
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature, pressure, and solvent selection, to achieve high purity and yield of the desired product.
化学反应分析
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.
Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The hydroxypropan-2-yl group plays a crucial role in binding to the active sites of target proteins, enhancing the compound’s efficacy and selectivity.
相似化合物的比较
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other similar compounds, such as:
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazol-3(2H)-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.
5-(2-Hydroxypropan-2-yl)-1,3,4-thiadiazol-2(3H)-one: This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different chemical properties.
5-(2-Hydroxypropan-2-yl)-1,3,4-triazol-2(3H)-one: This compound has an additional nitrogen atom in the ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
86354-17-8 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC 名称 |
5-(2-hydroxypropan-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-5(2,9)3-6-7-4(8)10-3/h9H,1-2H3,(H,7,8) |
InChI 键 |
UYYZJVVRHLNEBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NNC(=O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

